
CypD inhibitor C-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CypD inhibitor C-9 is a small molecule inhibitor specifically targeting Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. Cyclophilin D plays a crucial role in the regulation of the mitochondrial permeability transition pore, which is involved in various cellular processes including apoptosis and necrosis. Inhibition of Cyclophilin D has been shown to protect against mitochondrial dysfunction and cell death, making this compound a promising therapeutic candidate for diseases such as Alzheimer’s disease and other neurodegenerative disorders .
Métodos De Preparación
The synthesis of CypD inhibitor C-9 involves several steps, starting with the preparation of the core scaffold. The synthetic route typically includes the following steps:
Formation of the core scaffold: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced to the core scaffold through reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
CypD inhibitor C-9 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify certain functional groups within the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
In vitro studies have shown that C-9 effectively binds to human CypD with a high affinity, exhibiting an equilibrium dissociation constant (KD) of 0.149 μM. This strong binding correlates with its ability to inhibit CypD's peptidylprolyl isomerase activity, as indicated by an IC50 value of 1.49 μM . The following table summarizes the binding characteristics of C-9 compared to other known inhibitors:
Inhibitor | IC50 (μM) | Ki (μM) | KD (μM) |
---|---|---|---|
Compound C-9 | 1.49 ± 0.20 | 1.33 ± 0.13 | 0.149 |
Cyclosporin A | 0.00360 | 0.00258 | N/A |
Neuroprotective Effects in Alzheimer's Disease Models
A series of experiments using SK-N-SH neuronal cells treated with amyloid beta (Aβ) demonstrated that C-9 significantly mitigated Aβ-induced cytotoxicity. The presence of C-9 not only restored cytochrome c oxidase activity but also improved overall cell viability, as shown in the following results:
- Cell Viability : Treatment with Aβ alone resulted in a significant reduction in cell viability, while co-treatment with C-9 at concentrations of 10 and 20 μM increased cell viability by approximately 30% compared to Aβ-only controls .
The protective effects observed indicate that C-9 could serve as a potential therapeutic agent for preventing neuronal death associated with AD.
Mitochondrial Function Restoration
In another study, the impact of C-9 on mitochondrial function was assessed through ATP production assays and mitochondrial swelling tests. The results indicated that:
- ATP Levels : Cells treated with Aβ showed decreased ATP levels, while those treated with both Aβ and C-9 exhibited restored ATP levels comparable to control cells.
- Mitochondrial Swelling : Calcium-induced swelling was significantly reduced in cells treated with C-9, further supporting its role in preserving mitochondrial integrity .
Pharmacokinetic Considerations
The pharmacokinetic profile of C-9 has also been evaluated using Lipinski's Rule of Five, which assesses drug-likeness based on molecular properties:
Lipinski Properties | Compound C-9 | Cyclosporin A |
---|---|---|
Mass (Daltons) | 470.574 | 1201 |
Hydrogen Bond Donors | 3 | 5 |
Hydrogen Bond Acceptors | 8 | 23 |
LogP | 2.9 | 3.2 |
Molar Refractivity | 122.88 | 328.44 |
These properties suggest that C-9 has favorable characteristics for oral bioavailability compared to traditional inhibitors like cyclosporin A, which may enhance its therapeutic potential .
Mecanismo De Acción
CypD inhibitor C-9 exerts its effects by binding to Cyclophilin D, thereby inhibiting its peptidyl-prolyl cis-trans isomerase activity. This inhibition prevents the formation and opening of the mitochondrial permeability transition pore, which is crucial for maintaining mitochondrial homeostasis. By blocking the activity of Cyclophilin D, this compound protects against mitochondrial dysfunction, reduces oxidative stress, and prevents cell death. The molecular targets and pathways involved include the interaction with amyloid-beta peptides in Alzheimer’s disease models, leading to improved mitochondrial function and reduced neuroinflammation .
Comparación Con Compuestos Similares
CypD inhibitor C-9 is unique compared to other similar compounds due to its high binding affinity and selectivity for Cyclophilin D. Similar compounds include:
Cyclosporine A: A well-known Cyclophilin D inhibitor with immunosuppressive properties.
Debio 025: Another Cyclophilin D inhibitor with antiviral activity.
Sanglifehrin A: A natural product with Cyclophilin D inhibitory activity.
This compound stands out due to its non-immunosuppressive nature and its potential for treating neurodegenerative diseases without the side effects associated with other Cyclophilin D inhibitors .
Actividad Biológica
Cyclophilin D (CypD) is a peptidylprolyl isomerase that plays a crucial role in mitochondrial function and cell death, particularly through its involvement in the opening of the mitochondrial permeability transition pore (mPTP). The small molecule CypD inhibitor C-9 has been identified as a potent compound that can mitigate mitochondrial dysfunction associated with neurodegenerative diseases such as Alzheimer's disease (AD). This article details the biological activity of C-9, including binding affinity, effects on cell viability, and implications for therapeutic applications.
C-9 exhibits a strong binding affinity for CypD, which was assessed using surface plasmon resonance (SPR) techniques. The equilibrium dissociation constant (KD) was determined using a 1:1 Langmuir binding fit model. The kinetic parameters for the association (kon) and dissociation (koff) were also calculated, showing that C-9 binds effectively to human recombinant CypD .
Table 1: Binding Kinetics of this compound
Parameter | Value |
---|---|
KD | [Value] μM |
kon | [Value] M⁻¹s⁻¹ |
koff | [Value] s⁻¹ |
Note: Specific values should be filled in based on experimental data.
The binding of C-9 to CypD inhibits its activity, thereby preventing the opening of mPTP, which is critical in maintaining mitochondrial integrity. This inhibition leads to reduced mitochondrial swelling and enhanced cellular energy production, as evidenced by increased cytochrome c oxidase (CcO) activity and ATP levels .
Effects on Cell Viability
The impact of C-9 on cell viability was evaluated using the MTT reduction assay in SK-N-SH neuronal cells exposed to amyloid-beta (Aβ), a peptide implicated in AD pathology. Results indicated that treatment with C-9 significantly increased cell viability in the presence of Aβ. Specifically, concentrations of 10 and 20 μM showed marked protective effects against Aβ-induced neuronal cell death without exhibiting cytotoxicity at lower or higher doses .
Figure 1: Cell Viability Assay Results
Graph showing MTT reduction in SK-N-SH cells treated with varying concentrations of C-9 in the presence of Aβ.
Case Studies and Research Findings
Recent studies have demonstrated the potential of C-9 as a therapeutic agent for neurodegenerative diseases. In an experimental model, administration of C-9 led to significant improvements in mitochondrial function and cognitive performance in mice subjected to Aβ exposure. This suggests that inhibitors like C-9 could be instrumental in developing treatments for conditions characterized by mitochondrial dysfunction .
Summary of Key Findings
- Strong Binding Affinity : C-9 binds effectively to human CypD, inhibiting its function.
- Cell Viability : Enhances survival rates of neuronal cells exposed to toxic Aβ levels.
- Therapeutic Potential : May serve as a promising candidate for treating Alzheimer's disease by preserving mitochondrial health.
Propiedades
IUPAC Name |
2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-N-(4-sulfamoylphenyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-13(2)12-30-19-9-4-15(10-16(19)11-23)22-25-14(3)20(31-22)21(27)26-17-5-7-18(8-6-17)32(24,28)29/h4-10,13H,12H2,1-3H3,(H,26,27)(H2,24,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSDAMUFZPVEAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.